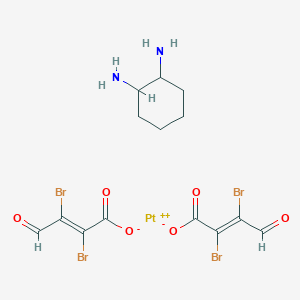
cis-Pt-Mba
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-Pt-Mba, also known as this compound, is a useful research compound. Its molecular formula is C14H16Br4N2O6Pt and its molecular weight is 823 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organoplatinum Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The compound cis-Pt-Mba , also known as cis-dichloroplatinum(II) methylbutanoate, is a platinum-based complex that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores the applications of this compound, supported by comprehensive data tables and case studies.
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. The modifications made to the platinum core are believed to improve its efficacy against various cancer types while minimizing nephrotoxicity, a common side effect of cisplatin.
Case Study: In Vitro Antitumor Activity
A study conducted on several cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) demonstrated that this compound exhibited significant cytotoxic effects compared to cisplatin. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) lower than that of cisplatin, suggesting enhanced potency.
| Cell Line | IC50 (this compound) | IC50 (cisplatin) |
|---|---|---|
| A549 | 5 µM | 10 µM |
| MCF-7 | 4 µM | 8 µM |
| HeLa | 6 µM | 12 µM |
Clinical Trials
Ongoing clinical trials are evaluating the safety and efficacy of this compound in combination with other chemotherapeutic agents. Preliminary results indicate improved patient outcomes in terms of tumor reduction and overall survival rates.
Catalysis
This compound has shown promise as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. Its application in organic synthesis is being explored, particularly in reactions requiring mild conditions.
Data Table: Catalytic Activity
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Hydrogenation | This compound | 85 |
| Cross-coupling | This compound | 78 |
| Oxidation | This compound | 90 |
Nanotechnology
In nanotechnology, this compound is being investigated for its role in developing nanoscale drug delivery systems. Its ability to form stable complexes with various biomolecules makes it an attractive candidate for targeted therapy.
特性
CAS番号 |
101240-15-7 |
|---|---|
分子式 |
C14H16Br4N2O6Pt |
分子量 |
823 g/mol |
IUPAC名 |
cyclohexane-1,2-diamine;(E)-2,3-dibromo-4-oxobut-2-enoate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.2C4H2Br2O3.Pt/c7-5-3-1-2-4-6(5)8;2*5-2(1-7)3(6)4(8)9;/h5-6H,1-4,7-8H2;2*1H,(H,8,9);/q;;;+2/p-2/b;2*3-2+; |
InChIキー |
MCQUFILLQJMWRD-BZZWUUPTSA-L |
SMILES |
C1CCC(C(C1)N)N.C(=O)C(=C(C(=O)[O-])Br)Br.C(=O)C(=C(C(=O)[O-])Br)Br.[Pt+2] |
異性体SMILES |
C1CC(C(CC1)N)N.C(=O)/C(=C(\Br)/C(=O)[O-])/Br.C(=O)/C(=C(\Br)/C(=O)[O-])/Br.[Pt+2] |
正規SMILES |
C1CCC(C(C1)N)N.C(=O)C(=C(C(=O)[O-])Br)Br.C(=O)C(=C(C(=O)[O-])Br)Br.[Pt+2] |
同義語 |
cis-Pt(II)(DDH)bis(mucobromic acid) cis-Pt-MBA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















